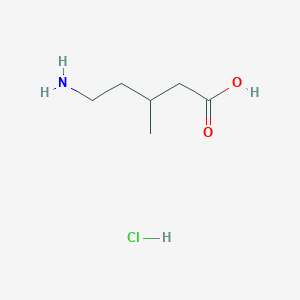

5-Amino-3-methylpentanoic acid hydrochloride

CAS No.: 1394771-79-9

Cat. No.: VC2582921

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394771-79-9 |

|---|---|

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| IUPAC Name | 5-amino-3-methylpentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-5(2-3-7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |

| Standard InChI Key | NLFUNLWEGXYWAX-UHFFFAOYSA-N |

| SMILES | CC(CCN)CC(=O)O.Cl |

| Canonical SMILES | CC(CCN)CC(=O)O.Cl |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1394771-79-9 |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| IUPAC Name | 5-amino-3-methylpentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-5(2-3-7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |

| Physical Appearance | White crystalline solid |

The compound contains key functional groups including an amino group (-NH2), a carboxylic acid group (-COOH), and a branched alkyl chain with methyl branching at the third carbon position. These structural elements contribute to its distinctive chemical behavior and reactivity profile.

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 5-Amino-3-methylpentanoic acid hydrochloride, with varying degrees of efficiency and yield. The most common approaches leverage established organic chemistry techniques including catalytic hydrogenation and hydrolysis reactions.

Hydrolysis of Ester Precursors

One established method for synthesizing 5-Amino-3-methylpentanoic acid hydrochloride involves the hydrolysis of its ester precursors in hydrochloric acid. The synthesis typically begins with (R,S)-5-amino-3-methylpentanoic acid ethyl ester hydrochloride, which undergoes hydrolysis in 5 N hydrochloric acid to yield the target compound. This approach offers a relatively straightforward synthetic pathway with reasonable yields.

Catalytic Hydrogenation Method

A more elaborate synthetic pathway reported in scientific literature involves preparing the compound through multiple steps. Initially, an α,β-unsaturated diasteromeric mixture undergoes catalytic hydrogenation using 10% Pd/C and concentrated hydrochloric acid in 95% ethanol to afford (R,S)-5-amino-3-methylpentanoic acid ethyl ester hydrochloride . The crude product is then hydrolyzed by refluxing in 5 N hydrochloric acid to produce (R,S)-5-amino-3-methylpentanoic acid hydrochloride .

Purification Challenges

Researchers have reported difficulties in obtaining the compound in a sufficiently pure form through direct recrystallization. To overcome this challenge, a strategy involving derivatization of the amino functionality with a lipophilic moiety has been employed to facilitate purification through simple acid-base chemical treatment . Specifically, the amino group can be protected using benzyloxycarbonyl (Cbz) protection, creating (R,S)-5-benzyloxycarbonylamino-3-methylpentanoic acid, which is subsequently deprotected via catalytic hydrogenation to yield the purified target compound .

Structural Characteristics

5-Amino-3-methylpentanoic acid hydrochloride possesses several distinctive structural features that contribute to its chemical and biological properties. Understanding these structural elements is crucial for appreciating its potential applications in medicinal chemistry.

Stereochemistry

The compound contains a chiral center at the 3-position, where the methyl group branches from the main carbon chain. This stereogenic center makes the molecule optically active and capable of existing as different stereoisomers. The stereochemistry of the compound is particularly important as different stereoisomers may exhibit varying biological activities and pharmacological properties.

Functional Group Analysis

The presence of both an amino group and a carboxylic acid group in the molecule creates an amphoteric character, allowing it to function as both an acid and a base depending on the pH of the environment. The terminal amino group (-NH2) at the 5-position and the carboxylic acid group (-COOH) at the 1-position are separated by a carbon chain that includes a methyl branch, creating a unique spatial arrangement of functional groups.

Salt Formation

As a hydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous solutions compared to its free base form. The protonation of the amino group by hydrochloric acid creates an ammonium chloride functionality that contributes to the compound's physicochemical properties, particularly its solubility profile and crystalline structure.

Research Findings and Pharmacological Profile

Scientific literature suggests specific pharmacological properties of 5-Amino-3-methylpentanoic acid hydrochloride and related compounds that warrant further exploration.

GABA-B Receptor Activity

Related compounds with similar structural features have been investigated for their activity at GABA-B receptors, which are important targets for treating various neurological conditions. Research indicates that compounds in this class may function as GABA-B agonists, potentially modulating inhibitory neurotransmission in the central nervous system .

Structure-Activity Relationship Studies

Structure-activity relationship studies involving baclofen homologues, including 5-Amino-3-methylpentanoic acid derivatives, have illuminated the importance of specific structural features for biological activity. The positioning of the amino group and the methyl branch significantly influences the compound's interaction with biological targets . These findings provide valuable insights for the rational design of related compounds with enhanced pharmacological properties.

Synthesis Optimization Research

Research has focused on optimizing synthetic pathways for 5-Amino-3-methylpentanoic acid hydrochloride, addressing challenges in purification and stereoselectivity. The development of (R,S)-5-benzyloxycarbonylamino-3-methylpentanoic acid as an intermediate represents a significant advance in the synthesis methodology, offering improved yields and purity .

Comparison with Similar Compounds

5-Amino-3-methylpentanoic acid hydrochloride shares structural similarities with several amino acids and related compounds, but also exhibits distinctive differences that contribute to its unique properties.

Comparison with L-Isoleucine

| Property | 5-Amino-3-methylpentanoic acid HCl | L-Isoleucine |

|---|---|---|

| Molecular Formula | C6H14ClNO2 | C6H13NO2 |

| Molecular Weight | 167.63 g/mol | 131.18 g/mol |

| CAS Number | 1394771-79-9 | 73-32-5 |

| Amino Group Position | Terminal (5-position) | Alpha (2-position) |

| Occurrence | Synthetic, non-proteinogenic | Natural, proteinogenic |

| Biological Role | Research compound, potential pharmaceutical applications | Essential amino acid, protein building block |

Relationship to GABA Derivatives

5-Amino-3-methylpentanoic acid hydrochloride demonstrates structural relationships to gamma-aminobutyric acid (GABA) derivatives, particularly those with methyl substitutions. These structural similarities suggest potential activity at GABA receptors, which are important targets for anticonvulsant, anxiolytic, and muscle relaxant medications . The specific positioning of the amino group and methyl branch may confer distinct pharmacological profiles compared to established GABA-ergic drugs.

Homologation of Established Drugs

The compound can be considered a homologue of established pharmaceutical agents, with modified chain length and substitution patterns. Such homologation strategies are commonly employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties of lead compounds . Understanding the relationship between 5-Amino-3-methylpentanoic acid hydrochloride and established medications provides valuable context for its potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume